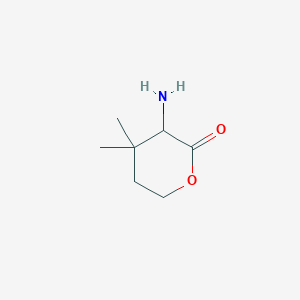

3-Amino-4,4-dimethyloxan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,4-dimethyloxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-4-10-6(9)5(7)8/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQFFSLZTYBOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4,4 Dimethyloxan 2 One and Its Analogues

Classical Synthetic Routes to Oxanone Scaffolds

The formation of the six-membered lactone (oxanone) ring is a critical step in the synthesis of 3-Amino-4,4-dimethyloxan-2-one. Classical approaches to this heterocyclic system often involve lactonization of a corresponding hydroxy acid or ring-closing reactions of appropriately functionalized precursors.

Lactonization Strategies and Ring-Closing Approaches

Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, is a fundamental method for the synthesis of cyclic esters. For the synthesis of a 4,4-dimethyloxan-2-one scaffold, a suitable precursor would be a 5-hydroxy-4,4-dimethyl-pentanoic acid derivative. The cyclization of such a substrate can be promoted by various reagents and conditions, ranging from acid catalysis to the use of coupling agents that activate the carboxylic acid.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the formation of various ring systems, including lactones. While not as common for simple oxanones, it provides a versatile route for more complex analogues.

| Method | Precursor | Reagents/Conditions | Key Features |

| Acid-catalyzed Lactonization | 5-hydroxy-4,4-dimethylpentanoic acid | H₂SO₄ or TsOH, heat | Simple and direct, but can require harsh conditions. |

| Macrolactonization (Yamaguchi) | 5-hydroxy-4,4-dimethylpentanoic acid | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP | Mild conditions, high-yielding for complex substrates. |

| Intramolecular Horner-Wadsworth-Emmons | Aldehyde-phosphonate ester | Base (e.g., NaH, K₂CO₃) | Forms an α,β-unsaturated lactone, requires further reduction. |

This table presents representative lactonization strategies that could be adapted for the synthesis of the 4,4-dimethyloxan-2-one scaffold.

Derivatization of Pre-formed Ring Systems

An alternative to de novo ring construction is the modification of an existing oxanone or a related heterocyclic scaffold. This approach allows for the introduction of the desired functional groups onto a pre-formed ring. For instance, a commercially available or readily synthesized 4,4-dimethyloxan-2-one could be functionalized at the C-3 position. This often involves the generation of an enolate at the C-3 position followed by reaction with an appropriate electrophile.

Approaches for Introducing Amino Functionality at the C-3 Position

The introduction of the amino group at the C-3 position of the oxanone ring is a key transformation. Several methods can be envisioned for this purpose, including direct amination techniques, reductive amination of a corresponding ketone, and a nitration-reduction sequence.

Direct Amination Techniques

Direct amination of the C-3 position of an oxanone can be challenging due to the relatively low acidity of the α-proton. However, the generation of an enolate under strong basic conditions, followed by quenching with an electrophilic nitrogen source, is a plausible strategy. Reagents such as di-tert-butyl azodicarboxylate or N-chloroamines could serve as the nitrogen source. More advanced methods might involve transition-metal-catalyzed C-H amination, though this is less common for simple lactones.

Recent developments in organocatalysis have enabled the enantioselective synthesis of substituted 3-amino tetrahydropyran-2-ones through cascade reactions, which could be conceptually applied to the target molecule. acs.org

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. chemistrysteps.comcommonorganicchemistry.comnih.govmasterorganicchemistry.com In the context of this compound synthesis, this would involve a 4,4-dimethyl-3-oxooxan-2-one precursor. This β-keto lactone could be reacted with ammonia (B1221849) or a protected amine source to form an intermediate enamine or imine, which is then reduced in situ to the desired 3-amino product.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for the iminium ion over the ketone. commonorganicchemistry.commasterorganicchemistry.com This selectivity allows for a one-pot reaction.

| Reducing Agent | Solvent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) | Effective at slightly acidic pH, selective for iminium ions. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Milder, non-toxic alternative to NaBH₃CN. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | "Green" method, but may require higher pressures and temperatures. |

This table summarizes common reducing agents used in reductive amination protocols that are applicable to the synthesis of 3-aminooxanones from their corresponding 3-oxo precursors.

Advanced Synthetic Strategies for this compound Derivatives

Process-Scale Synthesis Considerations

The successful transition of a synthetic route from laboratory-scale to a process-scale or industrial setting for a compound like this compound necessitates a thorough evaluation of several critical factors. While specific process-scale data for this particular molecule is not extensively documented in publicly available literature, general principles for the scale-up of related β-amino acid and δ-lactone syntheses provide a framework for the key considerations. These include the selection of a robust and economically viable synthetic strategy, optimization of reaction parameters, and the development of efficient purification and isolation procedures.

A critical aspect of process-scale synthesis is the selection of starting materials that are readily available, cost-effective, and safe to handle in large quantities. For the synthesis of this compound and its analogs, potential large-scale routes would likely involve multi-step sequences. One plausible approach could be the synthesis of a suitable β-amino acid precursor followed by lactonization. Common strategies for β-amino acid synthesis that could be adapted for large-scale production include the addition of metal enolates to imines, asymmetric Michael-type additions, and enzymatic resolutions nih.gov.

The choice of reagents and catalysts is paramount in process chemistry. For instance, while some laboratory-scale syntheses of related structures might employ reagents that are expensive or hazardous, a process-scale route would prioritize the use of cheaper, safer alternatives without compromising yield and purity. The use of biocatalysts, for example, is an increasingly attractive option for industrial synthesis due to their high stereoselectivity and mild reaction conditions, which can simplify downstream processing google.com.

Optimization of reaction conditions is another cornerstone of process-scale synthesis. This involves a detailed study of parameters such as temperature, pressure, reaction time, and catalyst loading to maximize product yield and minimize the formation of impurities. For example, in the synthesis of related heterocyclic compounds, precise temperature control can be crucial for selectivity and to prevent secondary reactions that reduce the yield of the desired product google.com.

Purification of the final product and intermediates on a large scale presents its own set of challenges. While laboratory-scale purifications often rely on chromatography, this method is generally not economically feasible for large quantities. Therefore, developing robust crystallization or distillation methods for purification is essential for an industrial process. The physical properties of this compound, such as its crystallinity and solubility in various solvents, would heavily influence the choice of an appropriate large-scale purification strategy.

To illustrate potential process-scale considerations, the following tables outline hypothetical data for key steps in the synthesis of a β-amino acid precursor and its subsequent lactonization, based on general knowledge of similar chemical transformations.

Table 1: Hypothetical Process Parameters for β-Amino Acid Precursor Synthesis

| Parameter | Laboratory-Scale | Pilot-Plant Scale | Industrial-Scale |

| Reactant A | 10 g | 10 kg | 1000 kg |

| Reactant B | 1.2 equivalents | 1.1 equivalents | 1.05 equivalents |

| Solvent | Dichloromethane | Toluene | Toluene (recycled) |

| Catalyst | Chiral Phosphine Ligand | Optimized Chiral Ligand | Heterogeneous Catalyst |

| Temperature | -78 °C | -20 °C to 0 °C | 0 °C to 10 °C |

| Reaction Time | 12 hours | 8 hours | 6 hours |

| Work-up | Liquid-liquid extraction | Phase separation | Continuous extraction |

| Purification | Column Chromatography | Crystallization | Recrystallization |

| Yield | 85% | 80% | 78% |

Table 2: Hypothetical Process Parameters for Lactonization

| Parameter | Laboratory-Scale | Pilot-Plant Scale | Industrial-Scale |

| β-Amino Acid | 5 g | 5 kg | 500 kg |

| Reagent | Dicyclohexylcarbodiimide | Acid Catalyst | Reactive Distillation |

| Solvent | Tetrahydrofuran | Ethyl Acetate (B1210297) | No solvent (neat) |

| Temperature | 25 °C | 80 °C | 120 °C |

| Reaction Time | 6 hours | 4 hours | 2 hours |

| By-product Removal | Filtration | Filtration/Distillation | Continuous Removal |

| Purification | Column Chromatography | Distillation | Fractional Distillation |

| Yield | 90% | 88% | 85% |

These tables highlight the typical adjustments made when scaling up a chemical process. For instance, there is a shift towards more cost-effective and recyclable solvents, the use of heterogeneous catalysts for easier separation, and the replacement of chromatographic purification with more scalable techniques like crystallization and distillation. The optimization of reaction conditions also aims to reduce reaction times and improve throughput.

Ultimately, the development of a successful process-scale synthesis for this compound would require a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and analytical chemistry to ensure a safe, efficient, and economically viable manufacturing process.

Chemical Reactivity and Transformation Mechanisms of 3 Amino 4,4 Dimethyloxan 2 One

Reactivity of the Lactone Moiety (Oxan-2-one Ring)

The six-membered δ-lactone ring, known as an oxan-2-one, is a cyclic ester. The primary reaction pathway for this moiety involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This reactivity is governed by factors such as the stability of the tetrahedral intermediate and the nature of the attacking nucleophile. masterorganicchemistry.comyoutube.com

Nucleophilic acyl substitution is the characteristic reaction of lactones. libretexts.orgmasterorganicchemistry.com The process occurs via a two-step addition-elimination mechanism. A nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the ring opens as the carbonyl group reforms and the endocyclic C-O bond is cleaved, with the ring's oxygen atom acting as the leaving group. masterorganicchemistry.com

Common nucleophilic acyl substitution reactions for this lactone include:

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the lactone ring will open to form 5-hydroxy-3-amino-4,4-dimethylpentanoic acid. Basic hydrolysis (saponification) is typically irreversible as the resulting carboxylate is deprotonated. masterorganicchemistry.comwikipedia.org

Alcoholysis: Reaction with an alcohol under acidic or basic conditions yields an ester. For example, treatment with methanol (B129727) would produce methyl 5-hydroxy-3-amino-4,4-dimethylpentanoate.

Aminolysis: The lactone can react with primary or secondary amines to form amides. wikipedia.orgnih.govresearchgate.net This reaction can be catalyzed by acids. google.com For instance, reacting the lactone with methylamine (B109427) would result in the formation of 5-hydroxy-N,3-dimethyl-4,4-dimethylpentanamide.

| Nucleophile | Reaction Type | Product |

|---|---|---|

| H₂O / H⁺ or OH⁻ | Hydrolysis | 5-hydroxy-3-amino-4,4-dimethylpentanoic acid |

| CH₃OH / H⁺ | Alcoholysis | Methyl 5-hydroxy-3-amino-4,4-dimethylpentanoate |

| CH₃NH₂ | Aminolysis | 5-hydroxy-N,3-dimethyl-4,4-dimethylpentanamide |

The most significant transformation of the lactone ring is its opening, which is a direct consequence of the nucleophilic acyl substitution reactions described above. wikipedia.org These reactions convert the cyclic structure into a linear, bifunctional molecule containing a terminal hydroxyl group and a carboxylic acid derivative (acid, ester, or amide). google.com Such ring-opening reactions are fundamental to the synthesis of various functionalized aliphatic compounds. nih.gov Frustrated Lewis pairs have also been shown to effect the ring-opening of δ-valerolactone. rsc.org

Another major transformation is ring-opening polymerization (ROP). For δ-lactones, ROP can be challenging due to unfavorable thermodynamic parameters, but various catalytic systems can achieve this, leading to the formation of polyesters. rsc.orgnih.gov This process involves the sequential ring-opening of lactone monomers to form a long polymer chain.

Ring-expansion transformations are not a common pathway for simple δ-lactones under typical reaction conditions. The stability of the six-membered ring generally precludes expansion to larger ring systems.

Reactivity and Functionalization of the Amino Group

The primary amino group at the C3 position is a potent nucleophile and a site for extensive functionalization. Its reactions are characteristic of primary alkylamines.

The nucleophilic nitrogen atom readily reacts with electrophiles, allowing for straightforward modification.

Acylation: The amino group can be acylated by reacting with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form a stable amide linkage. youtube.com For example, reaction with acetyl chloride would yield 3-acetamido-4,4-dimethyloxan-2-one.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) will lead to the formation of the corresponding secondary amine, tertiary amine, and potentially a quaternary ammonium (B1175870) salt, depending on the stoichiometry and reaction conditions.

The amino group is a key participant in reactions that build larger molecular architectures.

Condensation Reactions: As a primary amine, it can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglabxchange.org

Cyclization Reactions: The amino group can act as an intramolecular nucleophile. While direct attack on the lactone carbonyl is a possibility, it is more likely to participate in cyclization after being functionalized. For instance, after acylation with a molecule containing a second electrophilic center, the nitrogen could participate in a subsequent ring-forming step. Such intramolecular processes are crucial in the synthesis of various heterocyclic systems. nih.govrsc.org

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Acetyl Chloride | Acylation | Amide (3-Acetamido-) |

| Methyl Iodide | Alkylation | Secondary Amine (3-(Methylamino)-) |

| Acetone | Condensation | Imine (3-(Propan-2-ylideneamino)-) |

Oxidative deamination is a process that removes an amino group and replaces it with a carbonyl group. fiveable.me This reaction converts an amine into a ketone or aldehyde. wikipedia.org In the context of this compound, this pathway would transform the C3-amino group into a ketone, yielding 3-oxo-4,4-dimethyloxan-2-one.

This transformation is a critical step in the catabolism of amino acids in biological systems, where it is typically catalyzed by enzymes like amino acid oxidase or glutamate (B1630785) dehydrogenase. wikipedia.orggpnotebook.com The process generates an α-keto acid and ammonia (B1221849). medmuv.com Chemical methods for oxidative deamination also exist, often involving specific oxidizing agents that can facilitate the conversion of the C-N bond to a C=O bond. scispace.com

Transformations of the Gem-Dimethyl Substituents

The gem-dimethyl group at the 4-position of the oxanone ring significantly influences the molecule's reactivity and stereochemistry.

Remote Functionalization at Methyl Centers

While direct functionalization of the unactivated methyl groups of the gem-dimethyl moiety is challenging, studies have explored pathways for remote functionalization. These methods often involve radical-based reactions or enzymatic transformations that can overcome the inherent stability of the C-H bonds. Research in related gem-dimethyl-substituted cyclic systems has shown that selective oxidation or halogenation can be achieved under specific conditions, often guided by the proximity of other functional groups that can direct the reagents. However, specific data on the remote functionalization of this compound itself remains an area of ongoing investigation.

Stereochemical Implications of Substituent Interactions

The gem-dimethyl group plays a crucial role in dictating the stereochemical outcome of reactions involving the lactone ring. This phenomenon, often referred to as the Thorpe-Ingold effect, involves the compression of the internal bond angles by the bulky gem-dimethyl substituents, which can favor cyclization reactions and influence the conformation of the ring. In reactions where new stereocenters are formed, the gem-dimethyl group can exert significant steric hindrance, leading to a high degree of diastereoselectivity. The interactions between the gem-dimethyl group and the adjacent amino group can also restrict bond rotation, further influencing the molecule's preferred conformation and its reactivity with chiral reagents.

Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanisms of formation, hydrolysis, and the reactivity of the amino group is fundamental to harnessing the synthetic potential of this compound.

Mechanistic Investigations of Lactone Formation and Hydrolysis

The formation of the this compound ring, a substituted δ-lactone, typically proceeds via the intramolecular cyclization of a corresponding γ-hydroxy-β-amino acid. The rate of this lactonization is significantly influenced by the gem-dimethyl group, which favors the cyclic structure.

The hydrolysis of the lactone can occur under both acidic and basic conditions, proceeding through different mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the ring-opening alcohol lead to the formation of the corresponding hydroxy-amino acid.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ion, the nucleophile directly attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, which then collapses to break the ester bond and form the carboxylate and the alcohol, effectively opening the lactone ring.

The kinetics of these hydrolysis reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Understanding Amino Group Reactivity Profiles and Intermediate Formation

The primary amino group at the 3-position is a key site of reactivity in this compound. Its nucleophilic nature allows for a variety of chemical transformations.

Table 1: Reactivity of the Amino Group

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Schiff Base Formation | Aldehydes, Ketones | Imines |

| Nucleophilic Addition | Michael acceptors | β-Amino compounds |

The reactivity of the amino group can be modulated by the electronic effects of the adjacent lactone ring. The formation of various intermediates, such as imines in the case of reactions with carbonyl compounds, plays a crucial role in the subsequent transformations of the molecule. For instance, the formation of a Schiff base can be a key step in the synthesis of more complex heterocyclic systems derived from this compound. The interplay between the amino group and the lactone functionality allows for a diverse range of chemical modifications, making this compound a versatile building block in organic synthesis.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 3 Amino 4,4 Dimethyloxan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 3-Amino-4,4-dimethyloxan-2-one could be determined.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The gem-dimethyl groups at the C4 position would likely appear as two singlets, unless there is restricted rotation or chirality at C3 causes them to be diastereotopic. The protons on the carbon adjacent to the oxygen (C5) would likely appear as a multiplet, and the proton at the C3 position, adjacent to the amino group, would also present a characteristic chemical shift. The amino group protons themselves might appear as a broad singlet.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C2) of the lactone, which would be expected at a significantly downfield chemical shift. The quaternary carbon at the C4 position and the carbons of the gem-dimethyl groups would also have characteristic chemical shifts. The carbons at C3 and C5 would be identifiable based on their substitution and proximity to heteroatoms.

Hypothetical ¹H and ¹³C NMR Data Table:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~170-180 |

| C3 (CH-NH₂) | ~3.5-4.5 | ~50-60 |

| C4 (C(CH₃)₂) | - | ~30-40 |

| C4-(CH₃)₂ | ~1.0-1.5 (two singlets) | ~20-30 |

| C5 (CH₂) | ~3.0-4.0 | ~60-70 |

| NH₂ | Broad singlet, variable | - |

Note: The above table is a prediction based on general chemical shift ranges for similar functional groups and does not represent experimentally determined data.

To establish the connectivity of the atoms in this compound, two-dimensional NMR techniques would be crucial.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For instance, it would show a correlation between the proton at C3 and the protons of the amino group, as well as between the protons at C5 and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the proton signals to their corresponding carbon atoms.

The stereochemistry of this compound, specifically the relative orientation of the amino group at C3, could be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity. For instance, an NOE between the proton at C3 and one of the methyl groups at C4 would provide information about their spatial relationship and help in assigning the relative stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key structural features.

The most diagnostic peaks would include the stretching vibrations of the primary amine (N-H) and the lactone carbonyl (C=O) groups. Primary amines typically show a pair of medium-intensity peaks corresponding to symmetric and asymmetric N-H stretching. wpmucdn.comopenstax.org The carbonyl absorption for a six-membered ring lactone (δ-lactone) is expected to be a strong, sharp band. Additionally, C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups will be present. vscht.cz

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 (two bands) | Medium, Sharp |

| Lactone Carbonyl | C=O Stretch | ~1735 | Strong, Sharp |

| Alkyl Groups | C-H Stretch (sp³) | 2960 - 2850 | Strong |

| Gem-dimethyl | C-H Bend (split) | ~1380 and ~1365 | Medium |

| Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Weak |

This interactive table summarizes the key vibrational frequencies expected in the IR spectrum, allowing for the identification of the compound's functional groups.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is indispensable for both the purification of synthesized compounds and the assessment of their purity. A combination of techniques is often employed to handle different scales and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS/GCxGC-QTOFMS) for Volatile Component Analysis

Gas chromatography (GC) requires analytes to be volatile and thermally stable. Due to the polar nature of the primary amine and lactone functional groups, this compound has a relatively high boiling point and may exhibit poor chromatographic behavior or thermal degradation in a standard GC inlet.

To overcome this, derivatization is a mandatory step for the GC-MS analysis of most amino acids and related polar compounds. nih.govnih.gov The primary amine can be reacted with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This process increases volatility and thermal stability, allowing the compound to be analyzed effectively by GC-MS. The mass spectrometer detector then provides a mass spectrum of the derivatized compound, aiding in its identification.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of polar, non-volatile compounds like this compound. nih.gov Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

A typical RP-HPLC setup would utilize a nonpolar stationary phase, such as a C18 silica (B1680970) column, and a polar mobile phase. A gradient elution method, starting with a high percentage of aqueous solvent and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727), would be effective. acs.org To ensure good peak shape and prevent tailing, a small amount of an acid modifier (e.g., formic acid or acetic acid) is often added to the mobile phase to protonate the basic amine group. Detection can be achieved using a UV detector, although the compound may lack a strong chromophore, or more universally by coupling the HPLC system to a mass spectrometer (LC-MS).

Silica Gel Column Chromatography for Isolation and Purification

For the large-scale isolation and purification of this compound after synthesis, silica gel column chromatography is the standard technique. Silica gel is a highly polar stationary phase. Due to the presence of the polar amine and lactone groups, the target compound is expected to have a strong affinity for the silica.

The basic nature of the amine group can cause strong, sometimes irreversible, adsorption to the acidic silanol (B1196071) groups on the silica surface, leading to poor separation and significant peak tailing. biotage.comsorbtech.com To mitigate this, the mobile phase is often modified. A common strategy involves using a solvent system such as ethyl acetate (B1210297) in hexanes and adding a small percentage of a competitive base, like triethylamine, or using a more polar solvent like methanol to ensure efficient elution. biotage.comrochester.edu Alternatively, amine-functionalized silica can be used as the stationary phase to eliminate the unwanted ionic interactions and improve separation. sorbtech.comsorbtech.com

Summary of Chromatographic Methods:

| Technique | Stationary Phase | Mobile Phase Example | Key Consideration |

|---|---|---|---|

| GC-MS | Fused silica capillary (e.g., 5% phenyl) | Helium (carrier gas) | Derivatization of the amine group is required. |

| HPLC | C18-modified silica (Reversed-Phase) | Water/Acetonitrile gradient with 0.1% Formic Acid | Well-suited for direct analysis of the polar compound. |

| Column Chromatography | Silica Gel (Normal-Phase) | Hexane/Ethyl Acetate with 1% Triethylamine | Mobile phase modification is needed to prevent amine tailing. |

This interactive table compares the different chromatographic techniques applicable to the analysis and purification of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its atomic connectivity and stereochemistry.

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields a three-dimensional electron density map from which the exact positions of each atom in the crystal lattice can be determined. The data obtained provides precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing arrangement of molecules in the crystal and identifies intermolecular interactions, such as hydrogen bonds that would likely form between the amine group of one molecule and the carbonyl oxygen of a neighbor. nih.gov The primary challenge for this technique is often the initial step of growing a high-quality, diffraction-worthy single crystal. wikipedia.org

Theoretical and Computational Chemistry Studies of 3 Amino 4,4 Dimethyloxan 2 One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

No published studies were identified that performed quantum chemical calculations on 3-Amino-4,4-dimethyloxan-2-one.

Geometry Optimization and Conformational Analysis

There are no available research findings detailing the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound are not available in the current body of scientific literature.

Spectroscopic Property Prediction (e.g., NMR, IR)

No computational predictions for the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound have been published.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

A search for molecular dynamics (MD) simulation studies on this compound yielded no results. Information on its behavior over time, flexibility, and interactions with other molecules in a simulated environment is not available.

Computational Docking Studies for Potential Interaction Site Prediction

There are no computational docking studies available that investigate the binding of this compound to any biological targets or predict its potential interaction sites.

pKa and Reactivity Prediction via Advanced Computational Methods

No literature was found that reports on the computationally predicted pKa values or provides a reactivity analysis for this compound.

In Silico Screening and Library Design for Rational Synthesis of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For a scaffold such as this compound, these in silico techniques provide a powerful framework for the rational design of derivatives with potentially enhanced biological activity or desired properties. By simulating interactions between molecules and their biological targets, researchers can prioritize synthetic efforts, thereby saving significant time and resources. This section details the application of virtual screening and computational library design for the targeted synthesis of novel derivatives based on the this compound core structure.

The process begins with the establishment of the this compound core as a central scaffold. A virtual library is then generated by systematically modifying specific substitution points on this scaffold. The primary sites for modification are typically the amino group and potentially other positions on the ring structure if synthetically accessible. These modifications involve adding a diverse range of chemical moieties (R-groups) to explore different physicochemical properties, such as size, lipophilicity, and hydrogen bonding capacity.

Once the virtual library is constructed, it is subjected to in silico screening protocols. A common and effective approach is structure-based virtual screening (SBVS), which is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. nih.govsemanticscholar.org In this process, each derivative from the virtual library is computationally "docked" into the binding site of the target protein. Sophisticated algorithms calculate the most favorable binding pose and estimate the binding affinity, often expressed as a docking score. mdpi.com These scores, along with an analysis of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), help in identifying the most promising candidates for synthesis. mdpi.commdpi.com

For example, a virtual library of derivatives can be screened against a specific enzyme to identify potential inhibitors. The results allow for the ranking of compounds based on their predicted ability to bind effectively to the target's active site. This computational filtering enables chemists to focus on synthesizing a smaller, more promising subset of molecules. acs.org

The data generated from these computational studies directly informs the rational synthesis of novel compounds. Derivatives that exhibit high predicted binding affinities and favorable interaction profiles in the in silico models are prioritized for laboratory synthesis and subsequent in vitro biological evaluation. nih.gov This synergy between computational prediction and experimental validation is a cornerstone of modern medicinal chemistry, facilitating the efficient discovery of new chemical entities. researchgate.netnih.gov

Interactive Data Tables

The following tables represent hypothetical data from an in silico screening study to illustrate the process.

Table 1: Virtual Library Design Based on the this compound Scaffold

This table shows a small, representative set of virtual derivatives created by modifying the amino group of the parent compound.

| Compound ID | Parent Scaffold | R-Group Substitution (at Amino Group) | Molecular Formula of Derivative |

| ADO-001 | This compound | Benzoyl | C13H15NO3 |

| ADO-002 | This compound | 4-Chlorobenzoyl | C13H14ClNO3 |

| ADO-003 | This compound | Phenylacetyl | C14H17NO3 |

| ADO-004 | This compound | (Thiophen-2-yl)carbonyl | C11H13NO3S |

| ADO-005 | This compound | Cyclohexylcarbonyl | C13H21NO3 |

Table 2: Representative Results of a Structure-Based Virtual Screening Campaign

This table presents the hypothetical outcomes of docking the virtual derivatives against a protein target, ranking them by their predicted binding affinity.

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| ADO-002 | -8.9 | Hydrogen bond with Asp121; Pi-stacking with Phe250 |

| ADO-004 | -8.5 | Hydrogen bond with Ser120; Sulfur-pi interaction with Tyr248 |

| ADO-001 | -8.1 | Hydrogen bond with Asp121; Pi-stacking with Phe250 |

| ADO-003 | -7.6 | Hydrophobic interactions with Leu180, Ala182 |

| ADO-005 | -6.8 | Hydrophobic interactions with Leu180, Val210 |

These computational findings suggest that derivatives with aromatic and halogenated moieties (ADO-002, ADO-004) may exhibit stronger binding to the hypothetical target, guiding the selection of candidates for rational synthesis and empirical testing.

Applications of 3 Amino 4,4 Dimethyloxan 2 One and Its Derivatives in Advanced Chemical Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of 3-Amino-4,4-dimethyloxan-2-one, derived from its amino acid precursor, makes it a valuable potential asset in asymmetric synthesis. Chiral building blocks are fundamental to the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. nih.gov The presence of both an amine and a lactone functionality within the same molecule offers multiple points for stereoselective transformations.

Precursors for Complex Heterocyclic Architectures

The structure of this compound is primed for the synthesis of complex heterocyclic systems. Lactones and amino acids are well-established precursors for a diverse array of nitrogen- and oxygen-containing heterocycles. acs.orgnih.gov The amino group can act as a nucleophile or be transformed into other functional groups, while the lactone can undergo ring-opening or ring-transformation reactions.

For instance, the amino group could be acylated, alkylated, or used in cyclization reactions to form fused or spirocyclic systems. The lactone ring could be opened by nucleophiles to reveal a linear chain with two stereocenters, which can then be manipulated to form larger rings or other heterocyclic structures. The incorporation of α-amino acids into heterocyclic structures is a known and effective strategy for creating scaffolds for combinatorial libraries and peptidomimetics. acs.org The reactivity of the β-amino lactone core could potentially be harnessed to generate novel heterocyclic frameworks of interest in medicinal chemistry and materials science.

Integration into Natural Product Synthesis Pathways (e.g., Polyketides, Macrolides)

Many biologically active natural products, including polyketides and macrolides, feature lactone rings and amino acid-derived fragments. nih.gov Lactones are a common structural motif in a wide range of natural products with antitumor activities. nih.gov The structural unit of this compound could serve as a valuable synthon for the total synthesis of such complex molecules.

The synthesis of macrolide antibiotics, for example, often involves the assembly of smaller, chiral building blocks. nih.gov The amino-lactone structure could be incorporated into a larger macrocyclic framework, with the amino group providing a handle for further functionalization or for mimicking a peptide bond. While specific examples involving this compound are not documented, the general strategy of using amino-lactones as building blocks in natural product synthesis is a well-established concept in organic chemistry. tcichemicals.com

Scaffold for the Development of Novel Chemical Entities in Pharmaceutical Research (Focus on synthetic utility)

The development of novel chemical entities in pharmaceutical research often relies on the use of unique molecular scaffolds that provide a three-dimensional framework for the presentation of pharmacophoric groups. The rigid structure of this compound, combined with its multiple functional groups, makes it an attractive scaffold for drug discovery programs. nih.gov

Design and Synthesis of Amino-Lactone Containing Scaffolds

The amino-lactone moiety is a key feature of many biologically active compounds. rsc.org The synthesis of scaffolds based on this compound would allow for the systematic exploration of the chemical space around this core structure. The amino group can be readily derivatized to introduce a wide range of substituents, allowing for the fine-tuning of biological activity.

The lactone ring itself can be part of a larger, more complex scaffold. For example, it could be fused to other rings to create polycyclic systems with defined stereochemistry. The gem-dimethyl group on the lactone ring can also play a crucial role in influencing the conformation of the molecule, which can be important for binding to biological targets. researchgate.net

Structure-Reactivity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. The synthetic accessibility of derivatives of this compound would make it an excellent candidate for SAR studies.

By systematically modifying the amino group, the lactone ring, and other parts of the molecule, chemists could probe the structural requirements for a desired biological effect. For example, a library of amides could be synthesized from the amino group to explore the impact of different substituents on potency and selectivity. Similarly, the lactone could be opened to generate a series of acyclic derivatives to assess the importance of the cyclic structure for activity. A study on 3-amino-4,4-dimethyl lithocholic acid derivatives demonstrated how modifications at the amino group and other positions could be used to develop selective activators of the SHP1 phosphatase. nih.gov

Applications in Material Science Research as Synthetic Intermediates

While the primary focus for a molecule like this compound is often in the life sciences, its potential as a synthetic intermediate in material science should not be overlooked. The bifunctional nature of the molecule, with its reactive amino and lactone groups, could be exploited in the synthesis of novel polymers and functional materials.

For instance, the amino group could be used to incorporate the molecule into a polymer backbone, while the lactone could be used as a cross-linking site or as a point for post-polymerization modification. The gem-dimethyl group can enhance the thermal stability and influence the physical properties of polymers. nih.gov The Thorpe-Ingold effect, or gem-dimethyl effect, describes how the presence of a gem-dimethyl group can favor ring-closing reactions and influence the conformation of a molecule. wikipedia.orglucp.net This effect could be utilized in the design of monomers that readily polymerize or in the creation of materials with specific folded structures. The use of the gem-dimethyl effect has been explored in the formation of macrocycles and cages. rsc.org

Development and Evaluation of Catalytic Systems Employing this compound Derivatives

Following a comprehensive review of scientific literature and chemical databases, no specific information or research findings were identified regarding the development and evaluation of catalytic systems that employ derivatives of the chemical compound this compound.

Searches for the application of this specific scaffold in catalysis, including its use in asymmetric synthesis, organocatalysis, or as a ligand in metal-based catalytic systems, did not yield any published studies. While research exists on the catalytic applications of various other amino-containing heterocyclic compounds, data pertaining to the catalytic properties or the development of catalysts derived from this compound is not available in the public domain.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the catalytic use of this particular compound as per the requested outline. The scientific community has not, to date, published research focusing on the catalytic applications of this compound and its derivatives.

Future Directions and Emerging Research Avenues for 3 Amino 4,4 Dimethyloxan 2 One Research

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemical research. For 3-amino-4,4-dimethyloxan-2-one, future efforts will likely focus on moving beyond traditional batch processes towards more sustainable and scalable methods.

Key Research Areas:

Continuous Flow Synthesis: Continuous-flow technologies offer inherent safety benefits, reduced reaction times, and improved process control compared to batch operations. rsc.org Implementing continuous-flow systems for the synthesis of this compound could lead to higher productivity and safety, particularly when handling potentially hazardous reagents or intermediates. rsc.org

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is a critical goal. Research into microwave-assisted synthesis, for instance, has shown promise in accelerating reactions and improving yields for related heterocyclic compounds. mdpi.com Exploring such techniques for the synthesis of this compound could significantly reduce the environmental impact.

Catalytic Methods: Investigating novel catalysts, including biocatalysts or solid-supported catalysts, could lead to more selective and efficient syntheses. For example, the use of a solid base catalyst has been shown to be effective in the synthesis of carbamates at ambient temperature, a principle that could be adapted for derivatizing the amino group of the target compound. rsc.org

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow | Enhanced safety, scalability, and process control. rsc.org | Optimization of reactor design, flow rates, and reaction parameters. rsc.org |

| Microwave-Assisted | Reduced reaction times, increased yields. mdpi.com | Screening of solvents and optimization of microwave parameters. mdpi.com |

| Novel Catalysis | Improved selectivity, milder reaction conditions, catalyst recyclability. rsc.org | Development and screening of new catalytic systems (e.g., enzymatic, solid-supported). |

Application of Advanced Spectroscopic Characterization Techniques for Dynamic Systems

Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for elucidating its mechanism of action in various applications. Advanced spectroscopic techniques can provide unprecedented insights into these dynamic processes.

Future Research Directions:

Multidimensional NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the three-dimensional structure and conformational preferences of the molecule in solution.

Time-Resolved Spectroscopy: Probing the excited-state dynamics and photochemical behavior using techniques like transient absorption spectroscopy can reveal information about its potential in applications such as photosensitizers or photodynamic therapy. mdpi.com

In-situ Reaction Monitoring: Utilizing techniques like in-situ infrared (IR) or Raman spectroscopy can provide real-time data on reaction kinetics and intermediates during the synthesis or transformation of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The integration of computational tools is revolutionizing chemical research. Artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and development of new molecules and synthetic pathways.

Potential Applications:

Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives of this compound. This can help in prioritizing the synthesis of the most promising candidates.

Retrosynthetic Analysis: Computational tools can assist in designing efficient synthetic routes by proposing novel disconnections and identifying readily available starting materials. This can save significant time and resources in the laboratory.

Structure-Activity Relationship (SAR) Studies: AI can analyze large datasets of compounds and their biological activities to identify key structural features responsible for a desired effect. This knowledge can guide the rational design of more potent and selective molecules. For example, understanding the SAR of related compounds has been crucial in developing selective activators of specific enzymes. nih.govmdpi.com

Exploration of New Chemical Transformations and Reactivity Patterns under Diverse Conditions

Investigating the reactivity of this compound under a variety of conditions can unlock new chemical transformations and lead to the synthesis of novel and structurally diverse compounds.

Areas for Exploration:

Reactions at the Amino Group: The primary amino group is a key reactive site. Future research could explore a wider range of derivatization reactions, such as N-alkylation, N-arylation, and the formation of amides and sulfonamides, to create libraries of new compounds for biological screening. Protecting the amino group can also influence the course of subsequent reactions. zsmu.edu.ua

Ring-Opening Reactions: The lactone ring could be susceptible to nucleophilic attack under certain conditions, leading to ring-opened products that could serve as valuable synthetic intermediates.

Oxidation and Reduction Reactions: Exploring the oxidation of the amino group or the reduction of the lactone carbonyl could yield new functionalized derivatives with potentially interesting properties.

Rearrangement Reactions: Investigating the possibility of molecular rearrangements, as observed in related heterocyclic systems under acidic conditions, could lead to the discovery of novel scaffolds. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.